molecular formula C11H10BrNO2 B599130 3-Bromo-6-ethoxy-4-hydroxyquinoline CAS No. 1204810-21-8

3-Bromo-6-ethoxy-4-hydroxyquinoline

Cat. No.: B599130
CAS No.: 1204810-21-8
M. Wt: 268.11
InChI Key: BPWOTAUMTNBLFG-UHFFFAOYSA-N
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Description

3-Bromo-6-ethoxy-4-hydroxyquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxy-4-hydroxyquinoline typically involves the bromination of 6-ethoxy-4-hydroxyquinoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethoxy-4-hydroxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines.

    Oxidation and Reduction: Products include quinoline ketones or alkanes.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3-Bromo-6-ethoxy-4-hydroxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxy-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of bacterial or cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxyquinoline
  • 6-Ethoxy-4-hydroxyquinoline
  • 3-Bromo-6,7-dimethyl-4-hydroxyquinoline

Uniqueness

3-Bromo-6-ethoxy-4-hydroxyquinoline is unique due to the presence of both bromine and ethoxy groups, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-bromo-6-ethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOTAUMTNBLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671077
Record name 3-Bromo-6-ethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-21-8
Record name 3-Bromo-6-ethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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